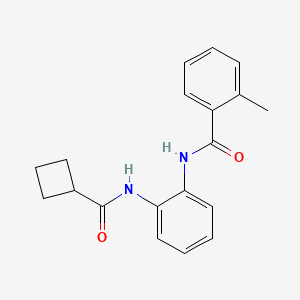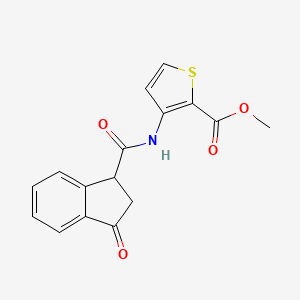
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclobutane ring attached to an amide group, which is further connected to a phenyl ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclobutaneamidophenyl)-2-methylbenzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-methylbenzoic acid with 2-cyclobutaneamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond between the two components.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Corresponding amines
Substitution: Substituted aromatic derivatives
科学研究应用
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-cyclobutaneamidophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
N-(2-cyclobutaneamidophenyl)-2-methylbenzamide can be compared with other similar compounds, such as:
N-(2-cyclobutaneamidophenyl)-2-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
N-(3-aminopropyl)-N-[(2-cyclobutaneamidophenyl)methyl]cyclohexanecarboxamide: This compound contains additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-2-3-10-15(13)19(23)21-17-12-5-4-11-16(17)20-18(22)14-8-6-9-14/h2-5,7,10-12,14H,6,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVNPBIFZMOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581285.png)
![N-[2-(methylsulfanyl)phenyl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B6581293.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B6581294.png)


![1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6581317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B6581320.png)
![4-amino-6-(2,5-dimethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6581324.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B6581326.png)
![1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581328.png)
![N-{4-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6581335.png)
![5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B6581343.png)
![3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6581351.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea](/img/structure/B6581356.png)
